3,3-Dimethyl-3,4-dihydroisoquinoline
Overview
Description
3,3-Dimethyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C11H13N . It is an important member of the class containing a core structure found in compounds that exhibit biological and pharmacological properties .
Synthesis Analysis
A simple and convenient method for the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines was developed. The method is based on the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and nitriles . Another efficient route to N-alkylated 3,4-dihydroisoquinolinone derivatives is described. The desired products were obtained by N-alkylation of 3,30-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-3,4-dihydroisoquinoline consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 3,3-Dimethyl-3,4-dihydroisoquinoline include N-alkylation followed by oxidation of the resulting iminium salts . This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .Physical And Chemical Properties Analysis
The average mass of 3,3-Dimethyl-3,4-dihydroisoquinoline is 159.228 Da and its monoisotopic mass is 159.104797 Da .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Properties : 3,3-Dimethyl-3,4-dihydroisoquinolines, including their crystal and molecular structures, have been synthesized and analyzed. These compounds exist in a tautomeric form in the crystalline state and show consistent tautomeric equilibrium in solutions as evidenced by IR, UV, and NMR spectroscopy (Davydov et al., 1993).
- Effect of Substituents on Tautomeric Conversions : The impact of 6- and 7-substituents on the structure and tautomeric conversions of these compounds has been studied, showing changes in molecular conformation and electron density distribution (Davydov et al., 1995).
Interaction and Complexation Studies
- Interaction with β-Dicarboxylic Acids and Analogs : 1-Methylthio-3,3-dimethyl-3,4-dihydroisoquinoline has been shown to interact with β-dicarbonyl compounds and their analogs, forming products with modified hydrogen atoms (Gorbunov et al., 1992).
- Crystal Structure and Complexation : Studies on the crystal structure and peculiarities of complexation with metal salts of certain derivatives of 3,3-dimethyl-3,4-dihydroisoquinoline have been conducted, revealing insights into their molecular structure and stability (Sokol et al., 2002).
Pharmacological Applications
- Synthesis of Hydroxamic Acid Derivatives : A novel dihydroisoquinoline hydroxamic acid derivative has been synthesized, showing cytotoxicity against human hepatocarcinoma cell lines, indicating potential in cancer research (Salah et al., 2014).
- Anticoagulant Activity : Some derivatives of 3,3-dimethyl-3,4-dihydroisoquinoline have been synthesized and tested for anticoagulant activity, offering potential applications in cardiovascular therapeutics (Glushkov et al., 2006).
Other Applications
- Oxidation Studies : Oxidation reactions of 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide have been studied, contributing to the understanding of its chemical properties and potential applications in organic synthesis (Zheng et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Future research could focus on the development of more efficient synthetic procedures for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives . Additionally, the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is a main factor to boost the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .
properties
IUPAC Name |
3,3-dimethyl-4H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQNTOHRTXRWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452922 | |
Record name | 3,3-dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-3,4-dihydroisoquinoline | |
CAS RN |
28460-55-1 | |
Record name | 3,3-dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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